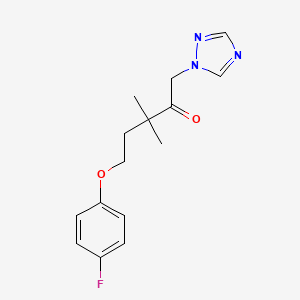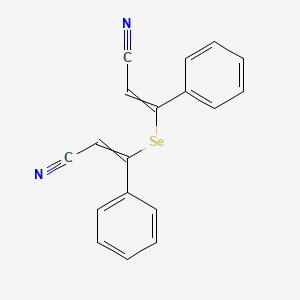
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile is an organic compound that features a unique combination of cyano, phenyl, and selanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile typically involves the reaction of 2-cyano-1-phenylethenyl halides with phenylselanyl compounds under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities.
化学反応の分析
Types of Reactions
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable compounds with desirable properties.
作用機序
The mechanism of action of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The cyano and selanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-Phenylprop-2-ynenitrile: Lacks the selanyl group but has similar cyano and phenyl groups.
2-Cyano-1-phenylethenyl halides: Precursors in the synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile.
Selenophenes: Compounds containing a selenium atom in a five-membered aromatic ring, similar in terms of selenium chemistry.
Uniqueness
This compound is unique due to the presence of both cyano and selanyl groups in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
90714-78-6 |
|---|---|
分子式 |
C18H12N2Se |
分子量 |
335.3 g/mol |
IUPAC名 |
3-(2-cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C18H12N2Se/c19-13-11-17(15-7-3-1-4-8-15)21-18(12-14-20)16-9-5-2-6-10-16/h1-12H |
InChIキー |
IQFDGOFSSCAGFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC#N)[Se]C(=CC#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
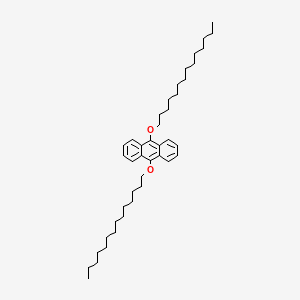
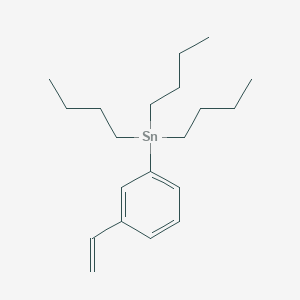
![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)
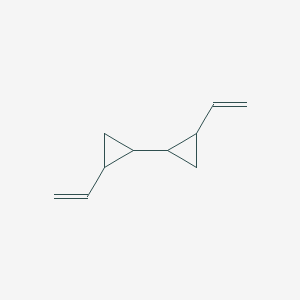
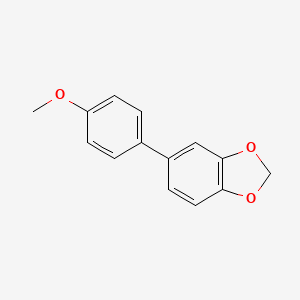
![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
silane](/img/structure/B14375810.png)
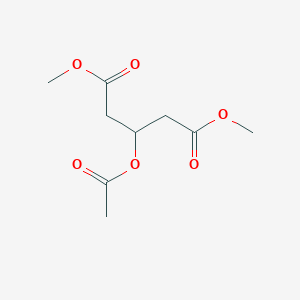
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
